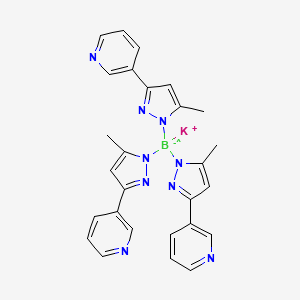

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a poly(pyrazolyl)borate ligand, a class of compounds first described by Trofimenko in the 1960s . These ligands are known for their ability to form stable complexes with various metals, making them valuable in catalysis and materials science . The unique structure of this compound, featuring pyridyl and pyrazolyl groups, allows for fine-tuning of electronic and steric properties, enhancing its versatility in scientific research .

Métodos De Preparación

The synthesis of potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method, while effective, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions . Industrial production methods may involve more controlled environments and the use of alternative reagents to mitigate these issues .

Análisis De Reacciones Químicas

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate exerts its effects involves the coordination of the ligand to metal centers, forming stable complexes . These complexes can then participate in various catalytic cycles, facilitating reactions such as C-H insertion and polymerization . The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparación Con Compuestos Similares

Similar compounds include other poly(pyrazolyl)borates such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . Compared to these, potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate offers enhanced electron donation and stability due to the presence of pyridyl groups . This makes it particularly valuable in applications requiring robust and versatile ligands .

Actividad Biológica

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, commonly referred to as KTp, is a compound of increasing interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

- Molecular Formula : C15H22BN₆K

- Molecular Weight : 367.43 g/mol

- CAS Number : 184032-07-3

The compound features a tris(pyrazolyl)borate structure, which contributes to its coordination chemistry and biological interactions. The presence of the pyridyl moiety enhances its solubility and reactivity, making it a candidate for various biological assays.

Research indicates that KTp exhibits various biological activities, primarily through its interactions with metal ions and cellular targets. The following mechanisms have been identified:

-

Antitumor Activity :

- KTp has shown promise in inhibiting the growth of cancer cells. For instance, studies involving metal complexes of KTp demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and SW480 (colon carcinoma) .

- The cytotoxicity is attributed to the ability of the compound to facilitate apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .

-

Antimicrobial Properties :

- Pyrazole derivatives, including KTp, have been reported to exhibit antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .

- Studies have highlighted that certain pyrazole derivatives can inhibit bacterial growth by disrupting membrane integrity or interfering with metabolic pathways .

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of KTp:

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of KTp:

- MTT Assay : Used to assess cell viability in various cancer cell lines, revealing dose-dependent cytotoxic effects.

- Apoptosis Assays : Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls.

Propiedades

InChI |

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWQPAJQMDSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BKN9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.